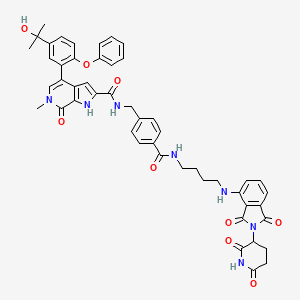

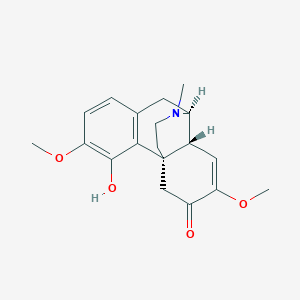

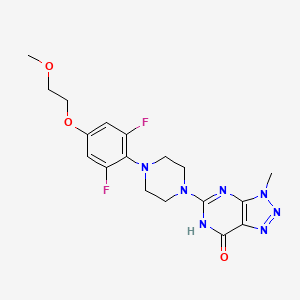

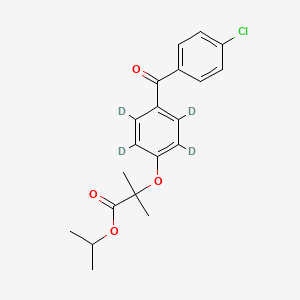

![molecular formula C10H14N2O5 B12391359 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,3S,5R)-3,4-ジヒドロキシ-5-(ヒドロキシメチル)-4-メチルオキソラン-2-イル]ピリミジン-2-オンは、ヌクレオシド類に属する化合物です。構造的にピリミジン塩基が糖部分に結合した構造が特徴です。この化合物は、天然に存在するヌクレオシドと構造が類似していることから、さまざまな生化学および薬学的な用途において重要です。

準備方法

合成経路および反応条件

(2R,3S,5R)-3,4-ジヒドロキシ-5-(ヒドロキシメチル)-4-メチルオキソラン-2-イル]ピリミジン-2-オンの合成は、一般的にピリミジン塩基と糖誘導体の縮合反応によって行われます。反応条件は、生成物の正しい立体化学を確保するために、通常、触媒の存在と制御された環境が必要です。例えば、糖部分への保護基の使用は、目的の部位選択性と立体選択性を達成するのに役立ちます。

工業生産方法

この化合物の工業生産には、収率と純度を最大化するために最適化された反応条件を用いた大規模合成が含まれる場合があります。結晶化、クロマトグラフィー、再結晶化などの技術が、最終生成物を精製するために一般的に使用されます。自動化リアクターと連続フローシステムの使用は、生産プロセスの効率とスケーラビリティを向上させることができます。

化学反応解析

反応の種類

(2R,3S,5R)-3,4-ジヒドロキシ-5-(ヒドロキシメチル)-4-メチルオキソラン-2-イル]ピリミジン-2-オンは、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキシル基は、ケトンまたはアルデヒドを生成するために酸化される可能性があります。

還元: この化合物は、異なる官能基を持つ誘導体を生成するために還元される可能性があります。

置換: ヒドロキシル基は、ハロゲン化物やアミンなどの他の官能基と置換される可能性があります。

一般的な試薬と条件

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性条件下で使用します。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの試薬を使用します。

置換: ハロゲン化反応には、塩化チオニルまたは三臭化リンなどの試薬を使用します。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はケトンまたはアルデヒドを生成する可能性があり、一方置換反応はハロゲン化誘導体を生成する可能性があります。

科学研究における用途

(2R,3S,5R)-3,4-ジヒドロキシ-5-(ヒドロキシメチル)-4-メチルオキソラン-2-イル]ピリミジン-2-オンは、いくつかの科学研究において用途があります。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: 核酸代謝における役割とヌクレオシドアナログとしての可能性について研究されています。

医学: 核酸合成を阻害する能力から、抗ウイルスおよび抗がん特性について調査されています。

産業: 医薬品の製造や品質管理における標準品として使用されます。

化学反応の分析

Types of Reactions

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives.

科学的研究の応用

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in nucleic acid metabolism and its potential as a nucleoside analog.

Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.

Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control.

作用機序

(2R,3S,5R)-3,4-ジヒドロキシ-5-(ヒドロキシメチル)-4-メチルオキソラン-2-イル]ピリミジン-2-オンの作用機序には、核酸への組み込みが関与し、そこで正常な細胞プロセスを阻害する可能性があります。この化合物は、DNAポリメラーゼや逆転写酵素などの核酸合成に関与する酵素を標的とし、ウイルス複製やがん細胞の増殖の阻害につながります。

類似化合物の比較

類似化合物

ウリジン: 構造が似ていますが、生物学的活性が異なる天然に存在するヌクレオシドです。

シチジン: 異なる薬理学的特性を持つ別のヌクレオシドアナログです。

チミジン: 医学において異なる用途を持つDNA合成に使用されるヌクレオシドです。

独自性

(2R,3S,5R)-3,4-ジヒドロキシ-5-(ヒドロキシメチル)-4-メチルオキソラン-2-イル]ピリミジン-2-オンは、その特定の立体化学と官能基が、独自の生物学的活性と潜在的な治療的用途をもたらすため、独特です。

類似化合物との比較

Similar Compounds

Uridine: A naturally occurring nucleoside with a similar structure but different biological activity.

Cytidine: Another nucleoside analog with distinct pharmacological properties.

Thymidine: A nucleoside used in the synthesis of DNA with different applications in medicine.

Uniqueness

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and potential therapeutic applications.

特性

分子式 |

C10H14N2O5 |

|---|---|

分子量 |

242.23 g/mol |

IUPAC名 |

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C10H14N2O5/c1-10(16)6(5-13)17-8(7(10)14)12-4-2-3-11-9(12)15/h2-4,6-8,13-14,16H,5H2,1H3/t6-,7-,8-,10?/m1/s1 |

InChIキー |

NGKOYBJMGPKELN-JSDYZDKHSA-N |

異性体SMILES |

CC1([C@H](O[C@H]([C@H]1O)N2C=CC=NC2=O)CO)O |

正規SMILES |

CC1(C(OC(C1O)N2C=CC=NC2=O)CO)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

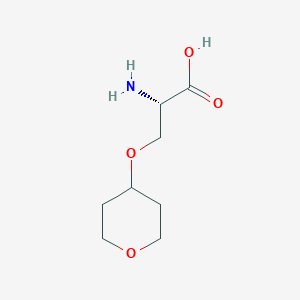

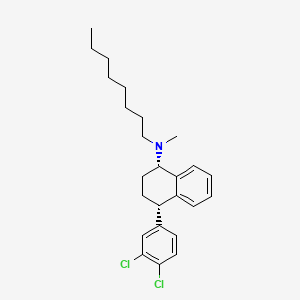

![(3,4-difluorophenyl) (1R,4R)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12391325.png)